molecular formula C12H22N2O2 B7881988 tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B7881988
M. Wt: 226.32 g/mol
InChI Key: IDJDDPDWYRVJPF-ZJUUUORDSA-N
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Description

tert-butyl 3,9-diazabicyclo[421]nonane-9-carboxylate is a bicyclic compound that features a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate typically involves cycloaddition reactions. One common method is the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is performed under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphosphine, and zinc iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic systems could be employed for large-scale production, with appropriate optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicyclo nonane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The diazabicyclo nonane core is known to interact with nicotinic acetylcholine receptors, acting as an agonist. This interaction can modulate neurotransmitter release and influence various neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    Anatoxin-a: A potent nicotinic acetylcholine receptor agonist.

    Pinnamine: Another compound with a similar diazabicyclo nonane core.

    Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.

Uniqueness

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is unique due to its tert-butyl ester group, which can influence its solubility and reactivity. This structural feature distinguishes it from other similar compounds and can affect its pharmacological profile .

Properties

IUPAC Name

tert-butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJDDPDWYRVJPF-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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